An In-depth Technical Guide to 3-(3-Methyl-3-butenyl)benzoic acid (CAS 732249-43-3)
An In-depth Technical Guide to 3-(3-Methyl-3-butenyl)benzoic acid (CAS 732249-43-3)
To the Valued Research Community,
This guide is intended to provide a comprehensive technical overview of 3-(3-Methyl-3-butenyl)benzoic acid, a unique bifunctional molecule with potential as a versatile building block in organic synthesis. As a Senior Application Scientist, my goal is to furnish you with not just data, but also with the causal insights behind experimental design and the strategic considerations for utilizing this compound in your research endeavors.
Introduction: A Molecule of Untapped Potential
3-(3-Methyl-3-butenyl)benzoic acid is an aromatic carboxylic acid distinguished by a methyl-substituted butenyl chain at the meta position of the benzene ring. This structural motif combines the rigidity and electronic properties of the benzoic acid core with the reactivity of a terminal alkene. This duality makes it a compelling substrate for a variety of chemical transformations, offering pathways to novel molecular architectures relevant to medicinal chemistry, materials science, and polymer chemistry. The strategic placement of the prenyl-like side chain invites exploration into its potential as a precursor for biologically active compounds and functional materials.
Physicochemical Properties: A Foundation for Application
A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. These parameters dictate its solubility, reactivity, and appropriate handling and storage conditions.
| Property | Value | Source |
| CAS Number | 732249-43-3 | |
| Molecular Formula | C₁₂H₁₄O₂ | Derived |
| Molecular Weight | 190.24 g/mol | |
| Appearance | Not available in literature | |
| Melting Point | Not available in literature | |
| Boiling Point | Not available in literature | |
| Solubility | Not available in literature | |
| pKa | Predicted to be ~4-5 (typical for benzoic acids) |
A notable scarcity of experimentally determined data for this specific compound exists in publicly accessible literature. The molecular formula is derived from the known structure.
Synthesis and Spectroscopic Characterization
While specific experimental details for the synthesis of 3-(3-Methyl-3-butenyl)benzoic acid are not widely published, a logical and robust synthetic approach can be proposed based on established organometallic cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction offers a reliable method for the formation of the carbon-carbon bond between the aromatic ring and the butenyl side chain.
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general and efficient method for the synthesis of 3-(3-Methyl-3-butenyl)benzoic acid. The choice of a palladium catalyst with a phosphine ligand is crucial for achieving high yields and turnover numbers. The base is required to activate the boronic ester, and the solvent system is selected to ensure the solubility of all reactants.
Materials:
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3-Bromobenzoic acid
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(3-Methyl-3-buten-1-yl)boronic acid pinacol ester
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
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Potassium carbonate (K₂CO₃)
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Anhydrous 1,4-dioxane
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Degassed water
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1 M Hydrochloric acid (HCl)
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Argon or Nitrogen gas
Experimental Procedure:
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Reaction Setup: In a flame-dried Schlenk flask, combine 3-bromobenzoic acid (1.0 eq), (3-methyl-3-buten-1-yl)boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).
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Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen) to ensure an oxygen-free environment, which is critical for preventing the degradation of the palladium catalyst.
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Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The use of degassed solvents minimizes the presence of dissolved oxygen.
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Reaction: Immerse the flask in a preheated oil bath at 85-90 °C and stir vigorously for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting materials.
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Workup - Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with 1 M HCl to a pH of approximately 2. This step protonates the carboxylate to form the desired carboxylic acid, which may precipitate out of the aqueous solution.
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Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction three times to ensure complete recovery of the product from the aqueous phase.
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Washing and Drying: Combine the organic layers and wash sequentially with water and brine. The brine wash helps to remove any residual water from the organic layer. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure 3-(3-Methyl-3-butenyl)benzoic acid.
Caption: Workflow for the Suzuki-Miyaura synthesis of 3-(3-Methyl-3-butenyl)benzoic acid.
Potential Applications and Future Research Directions
The unique structure of 3-(3-Methyl-3-butenyl)benzoic acid opens up a variety of potential applications and avenues for future research.
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Medicinal Chemistry: The prenyl-like moiety is a common feature in many natural products with interesting biological activities. This compound could serve as a starting material for the synthesis of novel analogs of these natural products or as a scaffold for the development of new therapeutic agents. The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships.
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Polymer and Materials Science: The terminal alkene can participate in polymerization reactions, such as free-radical or ring-opening metathesis polymerization (ROMP), to create polymers with tailored properties. The benzoic acid functionality can be used to introduce polarity, hydrogen bonding capabilities, or as a site for post-polymerization modification.
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Organic Synthesis: As a bifunctional building block, this compound can be used in the synthesis of complex molecules. The alkene can undergo a variety of transformations, including oxidation, reduction, and addition reactions, while the carboxylic acid can be converted into a wide range of functional groups.
Caption: Potential application areas for 3-(3-Methyl-3-butenyl)benzoic acid.
Conclusion
3-(3-Methyl-3-butenyl)benzoic acid represents a promising yet underexplored molecule in the landscape of chemical synthesis. Its combination of a reactive alkene and a versatile carboxylic acid group on an aromatic scaffold makes it a valuable tool for researchers in drug discovery, materials science, and synthetic organic chemistry. While the current body of literature on this specific compound is limited, the established reactivity of its constituent functional groups provides a solid foundation for its application in the creation of novel and complex molecular architectures. It is our hope that this guide will inspire and facilitate further investigation into the properties and applications of this intriguing compound.
